molecular formula C23H24O5 B14204931 4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one CAS No. 765928-79-8

4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one

Cat. No.: B14204931
CAS No.: 765928-79-8
M. Wt: 380.4 g/mol
InChI Key: PCKHKINJZFNYEO-UHFFFAOYSA-N
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Description

4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with a 3,7-dimethylocta-2,6-dien-1-yl group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable xanthene derivative with a 3,7-dimethylocta-2,6-dien-1-yl precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted xanthene derivatives.

Scientific Research Applications

4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: A similar compound with a 3,7-dimethylocta-2,6-dien-1-yl group but lacking the xanthene core.

    Citronellol: Another related compound with a similar structural motif but different functional groups.

    Citral: Contains a similar 3,7-dimethylocta-2,6-dien-1-yl group but with aldehyde functionality.

Uniqueness

4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one is unique due to its xanthene core, which imparts distinct chemical and physical properties

Properties

CAS No.

765928-79-8

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

4-(3,7-dimethylocta-2,6-dienyl)-1,3,5-trihydroxyxanthen-9-one

InChI

InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19(26)20-21(27)16-8-5-9-17(24)22(16)28-23(15)20/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3

InChI Key

PCKHKINJZFNYEO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C)C

Origin of Product

United States

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